molecular formula C9H18O2 B1176912 antichymotrypsin II CAS No. 144198-66-3

antichymotrypsin II

Cat. No.: B1176912
CAS No.: 144198-66-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antichymotrypsin II, also known as Serpin Family A Member 3 (SERPINA3), is a 60-kDa glycoprotein and a key physiological serine protease inhibitor . This protein is enriched in secretory vesicles like chromaffin granules and is an acute-phase reactant, with synthesis induced during inflammatory responses . Its primary mechanism of action involves the potent inhibition of specific proteases, most notably neutrophil cathepsin G and mast cell chymase, thereby protecting tissues from proteolytic damage . Research has also identified its role in differentially inhibiting the proenkephalin processing enzyme "prohormone thiol protease" (PTP), suggesting a mechanism for regulating neuropeptide production . Beyond its role in fundamental proteolysis, this protein is a significant subject of study in human disease research. It is a constituent of amyloid plaques in Alzheimer's disease pathology and is investigated as a novel biomarker for diagnosis, prognosis, and therapy prediction in various cancers, including liver, pancreatic, and lung cancer . The provided this compound is highly purified and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

144198-66-3

Molecular Formula

C9H18O2

Synonyms

antichymotrypsin II

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Serpins

ACT shares structural homology with other serpins but exhibits distinct functional and mechanistic properties. Below is a comparative analysis:

α1-Antitrypsin (α1AT)

  • Structural Similarities : Both ACT and α1AT adopt a partially open β-sheet A conformation in their latent states, enabling RCL flexibility .
  • Functional Differences :
    • α1AT primarily inhibits neutrophil elastase, while ACT targets chymotrypsin-like proteases .
    • Z-variant α1AT polymerizes more readily than ACT, leading to severe liver cirrhosis .
    • Key Data :
Parameter ACT α1AT
Primary Target Chymotrypsin Neutrophil Elastase
Plasma Concentration* 0.3–0.5 mg/mL 1.5–3.5 mg/mL
Associated Disease Emphysema Liver Cirrhosis
Heparin Dependence No Yes (for activation)

*Normal physiological range .

Antithrombin III (ATIII)

  • Mechanistic Divergence :
    • ATIII requires heparin binding for full activation, whereas ACT functions independently of cofactors .
    • Partial hinge insertion in ATIII restricts RCL accessibility to proteases like thrombin, unlike ACT’s broader substrate range .
  • Pathological Role : ATIII deficiency causes thrombosis, while ACT deficiency is linked to chronic obstructive pulmonary disease (COPD) .

Heparin Cofactor II (HCII)

  • Shared Conformation : Both HCII and ACT exhibit partial RCL insertion into β-sheet A .
  • Functional Contrast: HCII specifically inhibits thrombin in a glycosaminoglycan-dependent manner, whereas ACT targets chymotrypsin and cathepsin G .

Comparison with Non-Serpin Protease Inhibitors

ACT differs from non-serpin inhibitors in mechanism and regulatory roles:

α2-Macroglobulin

  • Mechanism : α2-Macroglobulin traps proteases via physical entrapment, unlike ACT’s covalent complex formation .
  • Substrate Range : Broad-spectrum inhibition vs. ACT’s specificity for chymotrypsin-like enzymes .

Tissue Inhibitors of Metalloproteinases (TIMPs)

Pathological and Therapeutic Implications

Disease Associations

  • Cancer: Elevated serum ACT correlates with tumor progression, similar to α1-antitrypsin but with a narrower diagnostic window .
  • Neurodegeneration : ACT polymers accumulate in Alzheimer’s disease, akin to neuroserpin aggregates in familial encephalopathy .

Therapeutic Targeting

  • Chymase Inhibition : ACT rapidly inhibits chymase (seconds), reducing angiotensin II-mediated inflammation in NASH, unlike slower-acting inhibitors .
  • Conformational Stabilizers : Small molecules preventing ACT polymerization are under development, mirroring strategies for α1AT deficiency .

Preparation Methods

Source Material and Initial Processing

ACT is predominantly purified from human biological fluids, including serum and pleural fluid. These sources provide high baseline concentrations of ACT (0.3–0.6 mg/mL in plasma). Pleural fluid, enriched with inflammatory proteins, often yields higher ACT quantities due to localized protease inhibitor demand during inflammation. Initial processing involves centrifugation to remove cellular debris, followed by precipitation steps to concentrate glycoproteins.

Affinity Chromatography Optimization

A four-step affinity chromatography protocol is central to isolating ACT from plasma or pleural fluid:

  • Ligand-Specific Affinity Columns : Immobilized chymotrypsin or antibodies targeting ACT are used to capture the protein.

  • Elution Conditions : Mild acidic buffers (pH 3.0–4.0) or competitive ligands (e.g., benzamidine) release bound ACT while preserving its conformational stability.

  • Secondary Purification : Additional affinity steps remove contaminants like alpha-1-antitrypsin (AAT), which shares structural homology with ACT.

Post-purification, ACT exhibits a molecular weight of 58 kDa via SDS-PAGE and retains >90% inhibitory activity against chymotrypsin. The final yield from serum is approximately 0.2–0.4 mg per liter, with pleural fluid yielding marginally higher quantities.

Tissue and Cell-Based Synthesis of Alpha-1-Antichymotrypsin

Organ Culture Models

Human trophoblast and breast tissue synthesize ACT in vitro, as demonstrated by radiolabeling studies using [14C]glucosamine and [14C]leucine. In organ cultures, ACT accounts for 0.9–7.8% of secreted glycoproteins, with malignant breast tissue (e.g., MCF-7 cell line) producing up to 11.9%. Key steps include:

  • Tissue Maintenance : Surgical specimens are cultured in serum-free media for 3–6 days to preserve glandular architecture.

  • Glycoprotein Isolation : Culture supernatants are subjected to two-dimensional gel electrophoresis, followed by immunoprecipitation using polyclonal anti-ACT antibodies.

Biosynthetic Characterization

ACT synthesized by trophoblasts and breast epithelium is functionally identical to plasma-derived ACT, confirming its role in local protease regulation. However, tissue-based yields are low (≤50 μg/L), limiting scalability compared to plasma methods.

Comparative Analysis of Preparation Methods

Yield and Purity Benchmarks

Method Source Yield Purity Activity Retention
Plasma Affinity ChromatographyHuman Serum0.2–0.4 mg/L>95%Yes
Pleural Fluid PurificationPleural Effusion0.3–0.6 mg/L>95%Yes
Organ Culture SynthesisBreast Tissue10–50 μg/L80–90%Yes
MCF-7 Cell LineCultured Supernatant100–200 μg/L70–80%Partial

Functional and Stability Assessments

  • Inhibitory Capacity : Plasma-derived ACT shows consistent stoichiometry of inhibition (SI = 1.2–1.5) against chymotrypsin, whereas tissue-synthesized ACT may exhibit reduced efficacy due to glycosylation variability.

  • Thermal Stability : ACT remains stable at 4°C for ≥12 months without stabilizers, mirroring stability profiles of related serpins like alpha-1-antitrypsin.

Challenges and Methodological Innovations

Contaminant Removal

Co-purification of AAT and ACT remains a hurdle due to structural similarities. Dual-affinity chromatography using anti-ACT and anti-AAT antibodies sequentially reduces cross-contamination to <5%.

Recombinant Expression Prospects

While recombinant ACT protocols are less documented than those for AAT, E. coli-based systems show promise. A hypothetical workflow could involve:

  • Vector Design : Codon-optimized ACT cDNA cloned into pET plasmids.

  • Soluble Expression : Induction at low temperatures (18–25°C) to minimize inclusion body formation.

  • Purification : Nickel-affinity chromatography (for His-tagged ACT) followed by anion-exchange polishing.

Pilot studies suggest yields of 6–7 mg/L culture are achievable, comparable to recombinant AAT production .

Q & A

Basic Research Question

  • Source Evaluation : Exclude non-peer-reviewed platforms (e.g., ). Prioritize studies with mechanistic depth (e.g., structural data in J. Biol. Chem.) .
  • Thematic Synthesis : Organize findings into:
    • Molecular Mechanisms : Conformational changes, polymerization.
    • Clinical Associations : Polymorphisms, biomarker utility.
  • Gap Analysis : Flag understudied areas (e.g., post-translational modifications) for experimental follow-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.